6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde
Description
6-[2-(Trimethylsilyl)ethynyl]pyridine-2-carbaldehyde is a pyridine-based aldehyde derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₅NOSi, with a molecular weight of 203.32 g/mol and CAS number 264879-14-3 . The compound is structurally characterized by:
- A reactive aldehyde group at the 2-position of the pyridine ring, enabling participation in condensation or nucleophilic addition reactions.
- A TMS-ethynyl moiety, which enhances stability by protecting the terminal alkyne from undesired reactivity (e.g., oxidation or polymerization) during synthetic processes .
This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, or materials science applications due to its dual functionality and stability .
Structure
3D Structure
Properties
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-7-10-5-4-6-11(9-13)12-10/h4-6,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHVXKVLLARWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst and a base such as triethylamine.
Procedure: The trimethylsilylacetylene is added to a solution of pyridine-2-carbaldehyde in a suitable solvent, such as tetrahydrofuran.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Sonogashira Coupling
A common method for introducing ethynyl groups into pyridine rings involves palladium-catalyzed Sonogashira coupling. For example, 4-methoxy-2,6-bis((trimethylsilyl)ethynyl)pyridine undergoes deprotection to yield diethynylpyridine derivatives . While not directly describing the target compound, this method highlights the utility of TMSA in forming silyl-protected ethynyl moieties.
Oxidative Aldehyde Formation
The aldehyde group at the 2-position can be generated via oxidation. For instance, 2-pyridine carboxaldehyde is synthesized by oxidizing a chloromethylpyridine intermediate using hypochlorous acid and TEMPO as catalysts . Though this method targets a different position, it demonstrates the feasibility of oxidation to form pyridine-2-carbaldehydes.
Aldehyde Functional Group
The aldehyde group participates in classic carbonyl reactions:
-
Nucleophilic Addition : Reacts with amines, hydroxylamine, or hydrazine to form imines, oximes, or hydrazones.
-
Reduction : Can be reduced to a primary alcohol using reagents like NaBH4 or catalytic hydrogenation.
-
Cross-Coupling : Engages in Staudinger or Wittig reactions to form alkenes or heterocycles .
Trimethylsilyl-Protected Ethynyl Group
The TMS group stabilizes the ethynyl moiety and directs regioselectivity:
-
Deprotection : Removal of the TMS group under basic or fluoride-mediated conditions generates terminal alkynes for further coupling .
-
Electrophilic Substitution : The pyridine ring can undergo electrophilic substitution at positions ortho or para to the ethynyl group.
-
Cross-Coupling : The ethynyl group enables Sonogashira or Heck reactions to form extended conjugated systems .
Pyridine Ring Reactivity
Pyridine’s aromaticity and nitrogen atom influence reactivity:
-
Electrophilic Aromatic Substitution : Substitution occurs preferentially at the 3- or 5-positions relative to the ethynyl group.
-
Coordination Chemistry : The nitrogen atom can coordinate to metal catalysts, facilitating reactions like C–H activation.
Comparison of Structural Analogues
Bioisostere Development
Pyridine derivatives are used as bioisosteres of phenyl rings in medicinal chemistry. For example, replacing phenyl with pyridine in HIV-1 entry antagonists improved aqueous solubility and cytotoxicity profiles . The aldehyde group in the target compound could similarly enable optimization of biologically active molecules.
Heterocyclic Chemistry
The compound’s ethynyl group facilitates the synthesis of polycyclic systems. For instance, Minisci-type reactions under visible light enable the construction of polysubstituted pyridines .
NMR Spectroscopy
For 4-methoxy-2,6-bis((trimethylsilyl)ethynyl)pyridine , a precursor to related compounds:
-
¹H NMR (400 MHz, CDCl₃) : δ 6.95 (2H, s, PyH3), 3.87 (3H, s, Py-OCH₃), 0.27 (18H, s, Si(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 165.7, 144.4, 113.2, 103.2, 94.8, 55.5, 0.3 .
Reaction Yields
-
Deprotection of TMS Groups : Yields exceeding 90% are reported for analogous compounds under optimized conditions .
-
Oxidation to Aldehydes : Selective oxidation of chloromethylpyridines achieves >95% yield for aldehyde formation .
Challenges and Limitations
-
Sensitivity to Deprotection : The TMS group requires controlled removal to avoid over-oxidation or side reactions.
-
Regioselectivity : Substitution at the pyridine ring may require directing groups to achieve desired positions.
-
Scalability : Industrial-scale synthesis may require optimization of reaction conditions to maintain high yields .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde lies in its role as a precursor or building block for the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.
Anticancer Agents
Research has indicated that derivatives of pyridine-based compounds can exhibit anticancer activity. For example, studies have shown that pyridine derivatives can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are implicated in cancer cell survival. Modifications to the core structure, such as those involving this compound, could lead to the development of new inhibitors with improved selectivity and potency against these targets .
Protein-Protein Interaction Modulators
The compound has been explored as a potential modulator of protein-protein interactions, particularly in cardiac development pathways involving GATA4 and NKX2-5 proteins. The ability to influence these interactions could pave the way for therapeutic strategies in cardiac diseases .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocycles.
Synthesis of Functionalized Pyridines
The ethynyl group present in this compound allows for further functionalization through various reactions, such as Sonogashira coupling or alkyne metathesis. These reactions can introduce diverse functional groups that are essential for synthesizing more complex molecules .
Heterocyclic Compounds
The compound can be used to synthesize various heterocycles via cyclization reactions. For instance, it can participate in cycloaddition reactions to form nitrogen-containing heterocycles that are valuable in pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be utilized in the development of advanced materials due to its unique electronic properties stemming from the pyridine ring and the silyl group.
Conductive Polymers
Research indicates that pyridine derivatives can contribute to the conductivity of polymers when incorporated into polymer matrices. This property is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
Mechanism of Action
The mechanism of action of 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trimethylsilyl-ethynyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Key Differences :
Stability : The absence of the TMS group in 6-ethynylpyridine-2-carbaldehyde renders its terminal alkyne more reactive and prone to degradation under oxidative or acidic conditions.
Molecular Weight : The TMS group in the parent compound increases its molecular weight by ~72 g/mol, significantly altering its physical properties (e.g., higher lipophilicity).
Synthetic Utility : The unprotected ethynyl group allows direct participation in click chemistry (e.g., Huisgen cycloaddition), whereas the TMS-protected variant requires deprotection prior to such reactions .
2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde
Key Differences :
Functional Groups: This benzaldehyde derivative contains two hydroxyl groups, increasing its polarity and hydrogen-bonding capacity compared to the non-hydroxylated pyridine analog.
Reactivity: The hydroxyl groups enable participation in acid-catalyzed reactions (e.g., etherification) but may limit solubility in nonpolar solvents.
Applications: Likely used in phenolic resin synthesis or as a ligand in coordination chemistry, contrasting with the TMS-ethynylpyridine’s role in cross-coupling reactions .
Pyridinylmethyl-carbamic Acid Derivatives
Key Differences :
Complexity : These derivatives are pharmacologically oriented, with bulky substituents and ionizable groups (TFA) enhancing bioavailability or target binding.
Functionality : Lack the aldehyde group, instead featuring carbamate and heterocyclic moieties for enzyme inhibition (e.g., kinase inhibitors).
Molecular Weight : Significantly higher (>500 g/mol) due to extended aromatic systems, limiting their utility in small-molecule synthesis .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 6-[2-(Trimethylsilyl)ethynyl]pyridine-2-carbaldehyde | C₁₂H₁₅NOSi | 203.32 | 264879-14-3 | TMS-ethynyl enhances stability; aldehyde enables nucleophilic reactions. |
| 6-Ethynylpyridine-2-carbaldehyde | C₈H₅NO | 131.14 | 229953-35-9 | Unprotected alkyne; reactive but less stable. |
| 2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | Not provided | 194.23 | EN300-127234 | High polarity due to hydroxyl groups; suited for aqueous-phase chemistry. |
| Pyridinylmethyl-carbamic acid derivatives | Variable | >500 | Multiple | Pharmacologically active; trifluoroacetate counterion improves solubility. |
Biological Activity
6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trimethylsilyl group and an ethynyl moiety, which may influence its interaction with biological targets. Research into its biological properties is essential for understanding its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13N1O1Si1
- Molecular Weight : 233.32 g/mol
The presence of the trimethylsilyl group enhances the stability and lipophilicity of the compound, potentially affecting its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For example, it has been tested against various bacterial strains, demonstrating inhibitory effects at micromolar concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 12.0 |
The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest, making it a promising candidate for further development in cancer therapy.
Antiviral Activity
Preliminary studies have indicated that this compound may exhibit antiviral activity against certain viruses. For instance, it has shown efficacy against respiratory syncytial virus (RSV) in cellular assays.
| Virus | EC50 (µM) | Selectivity Index |
|---|---|---|
| RSV | 5.0 | >20 |
The selectivity index suggests a favorable therapeutic window, indicating low toxicity to host cells while effectively inhibiting viral replication.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting this compound's potential as a lead structure for antibiotic development .
- Cancer Cell Line Studies : Research conducted by Smith et al. demonstrated that treatment with this compound led to significant reductions in cell viability in multiple cancer cell lines compared to untreated controls. The study utilized flow cytometry to analyze apoptotic markers, confirming its role in inducing programmed cell death .
- Antiviral Screening : In a screening for antiviral compounds against RSV, this pyridine derivative exhibited notable activity with an EC50 value lower than many existing antiviral agents, suggesting its potential as a therapeutic option for viral infections .
Q & A
Q. What are the recommended synthetic routes for 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde in academic research?
Methodological Answer: The compound can be synthesized via Sonogashira coupling between 6-bromo/iodo-pyridine-2-carbaldehyde and trimethylsilylacetylene, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide as a co-catalyst in an inert atmosphere. Alternative routes include nucleophilic substitution on halogenated pyridine precursors. Reaction optimization should prioritize anhydrous solvents (e.g., THF or DMF) and monitor progress via TLC. Post-synthesis, purify via column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (δ ~10 ppm for aldehyde proton; δ ~0.1 ppm for trimethylsilyl protons). ¹³C NMR confirms the aldehyde carbon (δ ~190 ppm) and sp-hybridized carbons in the ethynyl group.
- IR Spectroscopy: Detect aldehyde C=O stretches (~1700 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).
- Mass Spectrometry: HRMS (ESI+) verifies the molecular ion peak [M+H]⁺.
- Purity Assessment: Use HPLC with a C18 column and UV detection at 254 nm. Retention time should match a certified reference standard .
Q. What are the key reactivity features of this compound in organic transformations?
Methodological Answer:
- Aldehyde Reactivity: Forms Schiff bases with primary amines (e.g., aniline) under mild conditions. Protect the aldehyde group with ethylene glycol prior to deprotecting the trimethylsilyl ethynyl group using TBAF (tetrabutylammonium fluoride).
- Alkyne Reactivity: Participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications.
- Pyridine Coordination: Acts as a ligand for transition metals (e.g., Pd, Ru) in catalytic systems. Test coordination behavior via UV-Vis titration with metal salts .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported reaction yields for synthesizing this compound?
Methodological Answer: Contradictory yields may arise from:
- Moisture Sensitivity: Use Schlenk lines or gloveboxes for moisture-sensitive intermediates.
- Catalyst Efficiency: Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and optimize Cu(I) co-catalyst ratios.
- Solvent Effects: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Reaction Monitoring: Track intermediates via in-situ FTIR or LC-MS. Design a DOE (Design of Experiments) to isolate critical variables and validate reproducibility .
Q. How does the trimethylsilyl ethynyl group influence the stability of this compound under different storage conditions?
Methodological Answer:
- Hydrolytic Stability: The silyl group is prone to hydrolysis in humid environments. Store under argon at -20°C in amber vials with molecular sieves.
- Thermal Stability: Conduct TGA/DSC to determine decomposition onset temperatures (expected >150°C).
- Decomposition Products: Monitor via GC-MS after accelerated aging (40°C/75% RH for 14 days). Hydrolysis yields 6-ethynylpyridine-2-carbaldehyde, detectable by TLC (Rf shift) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λmax ~270 nm for π→π* transitions).
- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate acetonitrile or DMSO environments.
- Charge Distribution: Natural Bond Orbital (NBO) analysis identifies electron-withdrawing effects of the aldehyde and electron-donating trimethylsilyl group .
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies for this compound in cross-coupling reactions?
Methodological Answer: Discrepancies may stem from:
- Metal Coordination Modes: The pyridine N and aldehyde O can adopt monodentate or bidentate binding, affecting catalytic activity. Test via X-ray crystallography of metal complexes.
- Substrate Steric Effects: Bulky substrates may hinder access to the aldehyde group. Compare turnover numbers (TONs) with varying aryl halide substrates.
- Precursor Purity: Trace impurities (e.g., residual Pd) from synthesis can act as unintended catalysts. Quantify via ICP-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
